molecular formula C18H23N3O2S B2984079 5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1396782-90-3

5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2984079
CAS No.: 1396782-90-3
M. Wt: 345.46
InChI Key: DUTDHTQMBAGFAZ-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound featuring a cyclopropyl group, a thiophene ring, a piperidine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often starting from a suitable piperidine derivative.

    Attachment of the Thiophene Group: The thiophene ring can be attached through a Friedel-Crafts acylation reaction.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced using cyclopropanation reactions, typically involving diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring opening or hydrogenation.

    Substitution: The compound can undergo various substitution reactions, particularly nucleophilic substitutions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Reduced or hydrogenated isoxazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound may serve as a probe to study the interactions of isoxazole-containing molecules with biological targets. It can be used in assays to investigate its binding affinity and specificity towards various enzymes or receptors.

Medicine

In medicinal chemistry, 5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide may be explored for its potential therapeutic effects. Its structural features suggest it could interact with central nervous system receptors, making it a candidate for the development of new drugs for neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate substrates. The piperidine ring may interact with neurotransmitter receptors, while the thiophene ring could enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
  • 5-cyclopropyl-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
  • 5-cyclopropyl-N-((1-(pyridin-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of the thiophene ring distinguishes it from similar compounds with furan or pyridine rings, potentially offering different electronic properties and biological activities. The cyclopropyl group adds steric bulk, which can influence the compound’s binding interactions and metabolic stability.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-18(16-9-17(23-20-16)15-1-2-15)19-10-13-3-6-21(7-4-13)11-14-5-8-24-12-14/h5,8-9,12-13,15H,1-4,6-7,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTDHTQMBAGFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3CCN(CC3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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